methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
Brand Name: Vulcanchem
CAS No.: 2092719-12-3
VCID: VC12008826
InChI: InChI=1S/C10H9BrN2O2/c1-15-9(14)6-13-3-2-7-4-8(11)5-12-10(7)13/h2-5H,6H2,1H3
SMILES: COC(=O)CN1C=CC2=CC(=CN=C21)Br
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate

CAS No.: 2092719-12-3

Cat. No.: VC12008826

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate - 2092719-12-3

Specification

CAS No. 2092719-12-3
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name methyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate
Standard InChI InChI=1S/C10H9BrN2O2/c1-15-9(14)6-13-3-2-7-4-8(11)5-12-10(7)13/h2-5H,6H2,1H3
Standard InChI Key ZHQOWGBLXKVKIX-UHFFFAOYSA-N
SMILES COC(=O)CN1C=CC2=CC(=CN=C21)Br
Canonical SMILES COC(=O)CN1C=CC2=CC(=CN=C21)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate comprises a pyrrolo[2,3-b]pyridine scaffold—a fused bicyclic system combining pyrrole and pyridine rings. The bromine substituent at position 5 and the methyl acetate group at position 1 contribute to its unique electronic and steric properties. Key structural features include:

  • Bromine atom: Enhances electrophilic reactivity, enabling cross-coupling reactions.

  • Acetate group: Provides a site for hydrolysis or transesterification.

  • Aromatic system: Delocalized π-electrons facilitate interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H9BrN2O2\text{C}_{10}\text{H}_{9}\text{BrN}_{2}\text{O}_{2}
Molecular Weight269.09 g/mol
IUPAC NameMethyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate
SMILESCOC(=O)Cn1c2cc(Br)cnc2cc1
InChIKeyZHQOWGBLXKVKIX-UHFFFAOYSA-N

The compound’s solubility varies with solvent polarity, showing moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane but limited solubility in water.

Synthesis and Preparation

The synthesis of methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate typically involves a multi-step sequence:

Step 1: Formation of Pyrrolo[2,3-b]Pyridine Core

Starting from 1H-pyrrolo[2,3-b]pyridine, bromination at position 5 is achieved using brominating agents like N\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst .

Step 3: Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization, achieving >95% purity as confirmed by HPLC.

Key Reaction Conditions

  • Temperature: 0–25°C for bromination to prevent overhalogenation .

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal reactivity .

  • Catalysts: Palladium catalysts for cross-coupling steps .

Chemical Reactivity and Derivatives

The bromine and acetate functional groups render this compound highly reactive:

Nucleophilic Substitution

The C–Br bond undergoes Suzuki-Miyaura cross-coupling with boronic acids to form biaryl derivatives, a reaction pivotal in drug discovery . For example:
Compound+Ar-B(OH)2Pd(PPh3)4Biaryl Derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Derivative}

Hydrolysis of Acetate

Treatment with aqueous NaOH yields the carboxylic acid derivative, which can be further functionalized:
CH3COO–NaOH–COOH\text{CH}_3\text{COO–} \xrightarrow{\text{NaOH}} \text{–COOH}

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine core undergoes nitration or sulfonation at position 3, enabling diversification .

Table 2: Representative Derivatives

DerivativeSynthetic RouteApplication
5-Aryl-pyrrolopyridineSuzuki couplingKinase inhibitors
Carboxylic acid analogHydrolysisProdrug development
Nitro-substituted analogNitrationAntibacterial agents

Analytical Characterization

Advanced spectroscopic techniques validate the structure and purity:

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 8.34 (s, 1H, H-3), 7.77 (d, J = 12.8 Hz, 1H, H-6), 4.89 (s, 2H, CH2_2), 3.82 (s, 3H, OCH3_3) .

  • 13C^{13}\text{C} NMR: Peaks at 169.8 ppm (C=O), 145.2 ppm (C-Br), 52.1 ppm (OCH3_3) .

High-Performance Liquid Chromatography (HPLC)

Retention time: 12.7 min (C18 column, acetonitrile/water 70:30).

Mass Spectrometry

ESI-MS: m/z 269.0 [M+H]+^+, confirming molecular weight.

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